N-((1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide
Overview
Description
N-((1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O4S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst Design for Ethylene Oligomerization
N-((1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide has been applied in the synthesis of phosphine-sulfonamide-derived palladium complexes. These complexes demonstrate significant performance in ethylene oligomerization, a process crucial in polymer production. Various conditions such as temperature and palladium precursor variations lead to different complexes, each contributing uniquely to ethylene oligomerization efficiency (Mote et al., 2021).
Microwave Irradiation in Synthesis of Metallophthalocyanines
In another research application, a tetranitrile monomer related to this compound was synthesized and used to prepare metal-free and metallophthalocyanine polymers via microwave irradiation. These polymers have potential applications in electronics and photonics due to their unique electrochemical properties (Bıyıklıoğlu & Kantekin, 2008).
Development of Anticancer Compounds
A novel compound structurally similar to this compound was synthesized and showed potential anticancer properties. This underscores the compound's relevance in medicinal chemistry for developing new therapeutic agents (Zhang et al., 2010).
Alkylation in Organic Synthesis
This compound has also been utilized in organic synthesis, specifically in the alkylation of anisole with N-arenesulfonylimines. Such reactions are fundamental in creating a variety of organic compounds with potential applications in pharmaceuticals and materials science (Drozdova & Mirskova, 2001).
Exploration of Anticholinesterase and Antioxidant Activities
Research on derivatives of this compound explored their potential as anticholinesterase and antioxidant agents. These activities are crucial in the development of treatments for neurological disorders and in combating oxidative stress (Mphahlele et al., 2021).
Properties
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-16-4-14-21(15-5-16)30(26,27)25-23(18-8-12-20(29-3)13-9-18)22(24)17-6-10-19(28-2)11-7-17/h4-15,22-23,25H,24H2,1-3H3/t22-,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECIBWAUSHWNEP-GOTSBHOMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=C(C=C2)OC)C(C3=CC=C(C=C3)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=C(C=C2)OC)[C@H](C3=CC=C(C=C3)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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